1,4-Dithiane-2,5-dimethanethiol

Overview

Description

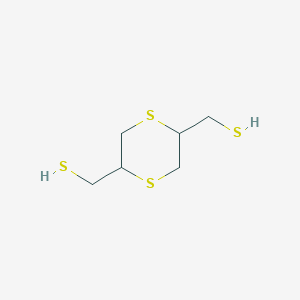

1,4-Dithiane-2,5-dimethanethiol is a mercaptoacetaldehyde dimer . It is an efficient synthon for incorporating a thiol group to in situ generated nitroalkenes . It is a versatile synthon featuring both electrophilic and nucleophilic reaction centers, useful for the preparation of sulfur-containing heterocycles, such as thiophenes and 1,3-thiazoles .

Synthesis Analysis

1,4-Dithiane-2,5-dimethanethiol is a source for the in situ generation of 2-mercaptoacetaldehyde . It is a versatile two-carbon synthon featuring both electrophilic and nucleophilic reaction centers and is widely utilized as an attractive platform for the preparation of sulfur-containing molecules . It is used in the synthesis of thiophenes through various methods including K2CO3- and DABCO-catalyzed reactions, cyclopropane-based reactions, heterocyclization of alkynones, tandem Michael – intramolecular Henry reaction, Gewald reaction, and thiophene ring construction as a part of fused and polycyclic structures .Molecular Structure Analysis

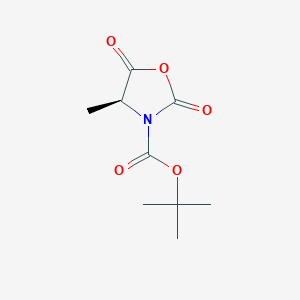

The molecular structure of 1,4-Dithiane-2,5-dimethanethiol is C4H8O2S2 . The structures and the structural parameters of the molecule were optimized by the B3LYP and the M06-2X methods .Chemical Reactions Analysis

1,4-Dithiane-2,5-dimethanethiol undergoes bifunctional squaramide catalyzed sulfa-Michael/aldol cascade reaction with chalcones to afford trisubstituted tetrahydrothiophenes . It participates in diastereoselective [3+3] cycloaddition with azomethine imines catalyzed by 1,4-diazabicyclo [2.2.2]octane .Physical And Chemical Properties Analysis

1,4-Dithiane-2,5-dimethanethiol is a white to light yellow powder . It is soluble in CH2Cl2, CHCl3, and ethyl acetate .Scientific Research Applications

Synthesis of Functionalized 1,3,4-Benzothiadiazepine Derivatives

1,4-Dithiane-2,5-diol serves as an efficient synthon for the synthesis of functionalized 1,3,4-benzothiadiazepine derivatives. These seven-membered heterocyclic compounds have applications in pharmacology and medicine, particularly for treating neurological pathologies . The presence of functional groups, such as thiol, significantly extends the synthetic potential of this compound.

Optical Materials with High Refractive Index

Researchers have utilized 1,4-Dithiane-2,5-diol to synthesize optical materials with high refractive indices. These materials find applications in lenses, prisms, and other optical devices .

Food Additive and Flavoring Agent

The compound has been explored as a food additive, contributing to flavor profiles. Its use in food products enhances taste and aroma .

Biocontrol Agent Against Plant Pathogens

1,4-Dithiane-2,5-diol exhibits biocontrol properties, making it effective against plant pathogens. Researchers have investigated its potential for sustainable agriculture .

Polymerization and Adhesives

In polymer science, this compound plays a role in producing polymerizable compositions and adhesives. It contributes to the development of materials with specific properties .

Biomedical Applications

1,4-Dithiane-2,5-diol’s biodegradability and environment-friendly nature make it suitable for biomedical applications. It has been used in polyurethane biomaterials, insulation for pacing leads, and even as a source of sulfur for microbial desulfurization .

These applications highlight the versatility and potential of 1,4-Dithiane-2,5-diol across diverse scientific fields. Researchers continue to explore its properties and applications, making it an intriguing compound for future studies . If you’d like further details or additional applications, feel free to ask!

Mechanism of Action

Target of Action

1,4-Dithiane-2,5-dimethanethiol, also known as 1,4-Dithiane-2,5-di(methanethiol), is a versatile compound used in various chemical reactions . Its primary targets are azomethine imines and α-azido vinyl ketones . These targets play a crucial role in the synthesis of complex molecular architectures .

Mode of Action

The compound interacts with its targets through a domino process that comprises two consecutive reactions . The first step involves the cleavage of 1,4-Dithiane-2,5-dimethanethiol, leading to mercaptoacetaldehyde . The second step is a [3 + 3] cycloaddition of mercaptoacetaldehyde with azomethine imines . This interaction results in significant changes in the molecular structure of the targets, leading to the formation of new compounds .

Biochemical Pathways

The biochemical pathways affected by 1,4-Dithiane-2,5-dimethanethiol involve the cleavage of the compound and the subsequent [3 + 3] cycloaddition . These pathways have downstream effects that result in the formation of complex molecular structures . The cleavage of 1,4-Dithiane-2,5-dimethanethiol can take place via multiple possible pathways, and the most energetically favorable pathway involves double-methanol molecules mediating the proton transfer process .

Result of Action

The result of the action of 1,4-Dithiane-2,5-dimethanethiol is the formation of new compounds through a domino process involving cleavage and [3 + 3] cycloaddition . This leads to the creation of complex molecular architectures, including the formation of enantioenriched substituted dihydrothiophen-2 (3H)-one derivatives .

Action Environment

The action of 1,4-Dithiane-2,5-dimethanethiol can be influenced by environmental factors. For instance, the reaction between 1,4-Dithiane-2,5-dimethanethiol and azomethine imines can proceed most efficiently in the presence of both DABCO and methanol . This suggests that the compound’s action, efficacy, and stability may be affected by the presence of certain substances in the environment.

Safety and Hazards

Future Directions

1,4-Dithiane-2,5-dimethanethiol is a cheap, commercially available source for in situ generation of mercaptoacetaldehyde . It is useful for the preparation of sulfur-containing heterocycles, such as thiophenes and 1,3-thiazoles, which are important in natural products and in medicinal chemistry . It continues to be a pillar of organic synthesis as a result of its broad application in organic and medicinal chemistry .

properties

IUPAC Name |

[5-(sulfanylmethyl)-1,4-dithian-2-yl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S4/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYTVZAYDAIHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SCC(S1)CS)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464734 | |

| Record name | 1,4-Dithiane-2,5-dimethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dithiane-2,5-dimethanethiol | |

CAS RN |

136122-15-1 | |

| Record name | 2,5-Bis(mercaptomethyl)-1,4-dithiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136122-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimercaptomethyl-1,4-dithiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136122151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dithiane-2,5-dimethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimercaptomethyl-1,4-dithiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)

![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)

![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)

![2-(2-Chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B134942.png)

![2-Methylbenz[a]anthracene](/img/structure/B134955.png)